

Application Notes and Protocols for Menin-MLL Inhibitor Co-Immunoprecipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Menin-MLL inhibitor 20*

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These application notes provide a detailed protocol for performing co-immunoprecipitation (Co-IP) to study the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins and to assess the efficacy of small molecule inhibitors in disrupting this interaction. The protocol is designed for use in mammalian cell culture systems.

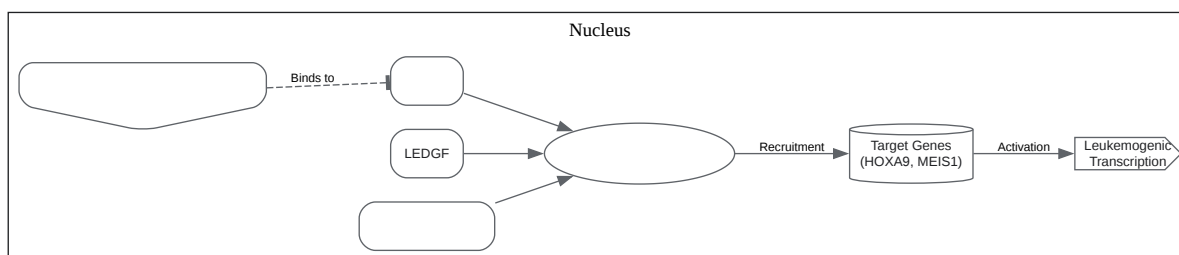
Introduction

The interaction between the protein Menin, encoded by the MEN1 gene, and the N-terminus of Mixed Lineage Leukemia (MLL) protein is a critical driver in the pathogenesis of acute leukemias characterized by MLL rearrangements.[1][2] This protein-protein interaction (PPI) is essential for the oncogenic activity of MLL fusion proteins, which function by recruiting the Menin-MLL complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[3][4][5] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these aggressive leukemias.[6]

Co-immunoprecipitation is a powerful technique to validate the disruption of the Menin-MLL interaction by a specific inhibitor, such as compound 20.[7][8][9] This method involves the immunoprecipitation of a target protein (e.g., a FLAG-tagged MLL fusion protein) and subsequent detection of its binding partner (e.g., endogenous Menin) by western blotting. A successful inhibitor will reduce or abolish the amount of Menin that is co-immunoprecipitated with the MLL fusion protein.

Signaling Pathway and Experimental Workflow

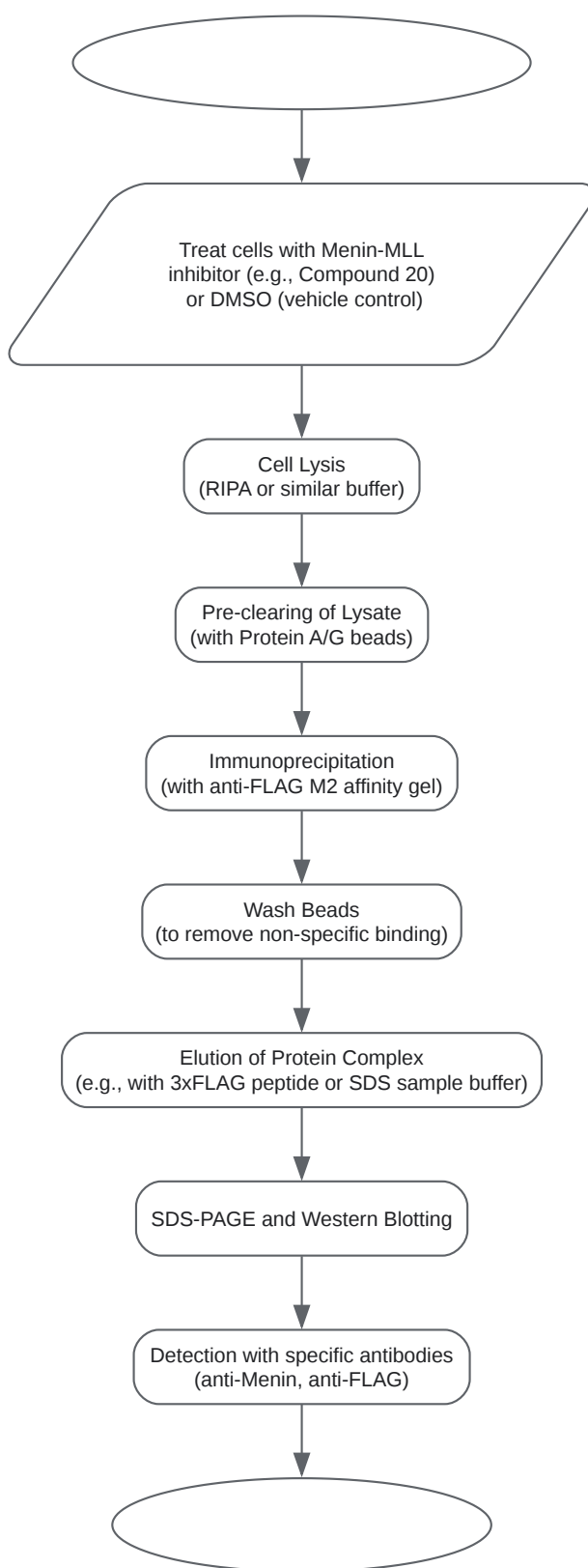
The Menin-MLL signaling pathway is a key regulator of gene expression in hematopoietic cells. MLL fusion proteins, which retain the N-terminal portion of MLL, interact with Menin. This complex can be further stabilized by interactions with other proteins like LEDGF.[3] The entire complex is then recruited to the promoter regions of target genes, such as HOXA9 and MEIS1, leading to their transcriptional activation and promoting leukemogenesis. Menin-MLL inhibitors work by binding to Menin and preventing its interaction with MLL fusion proteins, thereby inhibiting the downstream signaling cascade.[10]



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Caption: Menin-MLL signaling pathway and inhibitor action.

The experimental workflow for a Menin-MLL inhibitor Co-IP experiment involves several key steps, starting from cell culture and treatment with the inhibitor, followed by cell lysis, immunoprecipitation of the target protein complex, and finally, analysis by western blotting to detect the interaction.



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Caption: Experimental workflow for Menin-MLL Co-IP.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Menin-MLL inhibitor Co-IP protocol.

Table 1: Reagent and Antibody Concentrations

Reagent/Antibody	Recommended Concentration/Amount	Source/Reference
Menin-MLL Inhibitor 20	Low micromolar (μM) range	Inferred from similar inhibitors
Anti-FLAG M2 Affinity Gel	20-40 μL of 50% slurry per IP	Sigma-Aldrich
Anti-Menin Antibody (IP)	2-10 μg per mg of lysate	Novus Biologicals, Abcam
Anti-Menin Antibody (WB)	1:500 - 1:25,000 dilution	Novus Biologicals, Abcam, Boster Bio
Anti-FLAG Antibody (WB)	Varies by manufacturer	N/A
Anti-MLL Antibody (WB)	1:2000 dilution	Thermo Fisher Scientific
Total Protein Lysate	1-3 mg per IP	General Protocol

Table 2: Buffer Compositions

Buffer	Component	Concentration
RIPA Lysis Buffer	Tris-HCl (pH 7.4)	50 mM
	NaCl	
	NP-40	
	Sodium deoxycholate	
	SDS	
	Protease Inhibitor Cocktail	
Wash Buffer	Tris-HCl (pH 7.4)	50 mM
	NaCl	
	Triton X-100	
Elution Buffer (Option 1)	3xFLAG Peptide in TBS	100-150 µg/mL
Elution Buffer (Option 2)	2x Laemmli Sample Buffer	1x final concentration

Experimental Protocols

A. Cell Culture and Treatment

- Culture HEK293 cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Transfect cells with a mammalian expression vector encoding a FLAG-tagged MLL fusion protein (e.g., pFLAG-CMV-MLL-AF9).
- Allow cells to express the fusion protein for 24-48 hours.
- Treat the transfected cells with the Menin-MLL inhibitor (e.g., Compound 20) at the desired final concentration (typically in the low micromolar range). As a negative control, treat a parallel set of cells with an equivalent volume of the vehicle (e.g., DMSO).
- Incubate the cells for the desired treatment period (e.g., 4-24 hours).

B. Cell Lysis

- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10^7 cells.
- Incubate the cells on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).

C. Immunoprecipitation

- Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to 1-3 mg of total protein lysate. Incubate with gentle rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- Add anti-FLAG M2 affinity gel (20-40 µL of a 50% slurry) to the pre-cleared lysate.
- Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.

D. Washing

- Pellet the affinity gel beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully aspirate and discard the supernatant.
- Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet by centrifugation.

E. Elution

Option 1: Peptide Elution (for native protein analysis)

- After the final wash, add 50-100 μ L of 3xFLAG peptide solution (100-150 μ g/mL in TBS) to the beads.
- Incubate for 30 minutes at 4°C with gentle agitation.
- Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted protein complex.

Option 2: SDS-PAGE Sample Buffer Elution (for immediate western blot analysis)

- After the final wash, add 40-50 μ L of 2x Laemmli sample buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
- Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.

F. Western Blotting

- Separate the eluted proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving Menin (~68 kDa) and the MLL fusion protein (size will vary depending on the fusion partner).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies (anti-Menin and anti-FLAG or anti-MLL) diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

G. Data Analysis

- Analyze the resulting western blot. The input lanes should show the presence of both Menin and the FLAG-tagged MLL fusion protein in the cell lysates.
- In the immunoprecipitation lanes, the anti-FLAG antibody should pull down the MLL fusion protein in both the vehicle-treated and inhibitor-treated samples.
- The amount of co-immunoprecipitated Menin should be significantly reduced in the sample treated with the Menin-MLL inhibitor compared to the vehicle-treated control, indicating a disruption of the Menin-MLL interaction.

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